molecular formula C6H3Cl2N3 B2625950 1-Azido-3,5-dichlorobenzene CAS No. 20339-25-7

1-Azido-3,5-dichlorobenzene

Cat. No. B2625950
CAS RN: 20339-25-7
M. Wt: 188.01
InChI Key: HLDYUPJHLLGRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Azido-3,5-dichlorobenzene involves several steps. One method involves the nitration of 1-azido-3,5-dichloro-2,4-dinitrobenzene in a medium of nitric and sulfuric acids . Another method involves the displacement reactions with nitrite ions . The reaction mixture is stirred overnight at room temperature in the presence of sodium carbonate .

Scientific Research Applications

Catalytic and Oxidative Applications

1-Azido-3,5-dichlorobenzene and related compounds are extensively studied in the context of catalytic and oxidative reactions. The study by Krishnamoorthy, Rivas, and Amiridis (2000) delves into the catalytic oxidation of dichlorobenzene, exploring how different transition metal oxides impact this process (Krishnamoorthy, Rivas, & Amiridis, 2000). Additionally, Krishnamoorthy, Baker, and Amiridis (1998) investigate the catalytic oxidation of 1,2-dichlorobenzene over vanadia/titania catalysts, providing insights into the efficiency and mechanisms of these reactions (Krishnamoorthy, Baker, & Amiridis, 1998).

Synthesis and Chemical Reactions

Research also focuses on the synthesis and chemical reactions involving azides and dichlorobenzenes. Chapyshev (2003) examines the selective thermolysis of azide groups in triazidopyridines, a process relevant to the behavior of azides in different chemical environments (Chapyshev, 2003). Furthermore, Chapyshev and Chernyak (2013) investigate the triazidation of trifluorobenzenes, providing crucial information on the synthesis and behavior of triazides in various conditions (Chapyshev & Chernyak, 2013).

Photochemical and Material Applications

The photochemical properties and material applications of azobenzenes, closely related to this compound, have also been a subject of interest. Merino (2011) provides a comprehensive review of the synthesis and applications of azobenzenes, highlighting their significance in molecular switches and as dyes (Merino, 2011). Crespi, Simeth, and König (2019) discuss heteroaryl azo dyes, a subclass of azobenzenes, for their potential in molecular photoactuation (Crespi, Simeth, & König, 2019).

Environmental and Biodegradation Studies

Environmental aspects and biodegradation studies of dichlorobenzenes are also crucial. De Bont, Vorage, Hartmans, and van den Tweel (1986) explore the microbial degradation of 1,3-dichlorobenzene, offering insights into the environmental fate and breakdown of these compounds (De Bont, Vorage, Hartmans, & van den Tweel, 1986).

Molecular Switch and Photopharmacology

Studies on azobenzenes, closely related to this compound, have contributed significantly to the field of molecular switches and photopharmacology. Dong, Babalhavaeji, Samanta, Beharry, and Woolley (2015) investigate azobenzene compounds for their potential in optically controlled drugs and molecular switches (Dong et al., 2015).

properties

IUPAC Name

1-azido-3,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDYUPJHLLGRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.